5-(Cyclohexylmethyl)-2-hydroxybenzamide
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Overview
Description
5-(Cyclohexylmethyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a cyclohexylmethyl group and a hydroxyl group at the 2-position, and an amide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and cyclohexylmethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-hydroxybenzoic acid is reacted with cyclohexylmethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-(Cyclohexylmethyl)-2-hydroxybenzoic acid.
Reduction: Reduction of the amide group can produce 5-(Cyclohexylmethyl)-2-hydroxybenzylamine.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, leading to derivatives like 5-(Cyclohexylmethyl)-2-nitrobenzamide or 5-(Cyclohexylmethyl)-2-bromobenzamide.
Scientific Research Applications
5-(Cyclohexylmethyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexylmethyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
5-(Cyclohexylmethyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxyl group.
5-(Cyclohexylmethyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of a hydroxyl group.
Uniqueness
5-(Cyclohexylmethyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and an amide group on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. The cyclohexylmethyl group also imparts specific steric and electronic properties that differentiate it from other benzamide derivatives.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)12-9-11(6-7-13(12)16)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
InChI Key |
YPRLEIVRQFLXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
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